

CAS number 4050-07-7 characterization data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone
Cat. No.:	B1298829

[Get Quote](#)

An In-depth Technical Guide on the Characterization of 2-Amino-5-bromo-4-methylpyridine (CAS Number: 4050-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine (CAS No. 4050-07-7) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate and building block in the development of pharmaceuticals and agrochemicals.^[1] ^[2] Its structural features, including an amino group, a bromine atom, and a methyl group on the pyridine ring, provide multiple reactive sites for further chemical transformations.^[1] The bromine atom at the 5-position is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), while the amino group allows for nucleophilic reactions like amidations.^[1] This versatile reactivity makes it a valuable component in the synthesis of complex, biologically active molecules, including kinase inhibitors for cancer and autoimmune disorders.^[3]

Ensuring the identity, purity, and stability of this intermediate is critical for the integrity of the final active pharmaceutical ingredient (API).^[4] This guide provides a comprehensive overview of its characterization data, synthesis, and analytical methodologies.

Data Presentation

The following tables summarize the available quantitative data for 2-Amino-5-bromo-4-methylpyridine.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	4050-07-7	-
Molecular Formula	C ₆ H ₇ BrN ₂	-
Molecular Weight	187.04 g/mol	-
Appearance	Brown solid	[5]

Table 2: Spectroscopic Data

Technique	Data	Source
Mass Spectrometry (MS)	m/z = 188 (M+1) reported. The presence of bromine should result in a characteristic M, M+2 isotopic pattern in a ~1:1 ratio.	[4]
FT-IR (Solid, KBr)	Key Regions: C-H stretching (~3000 cm^{-1}), N-H stretching (~3500 cm^{-1}). The full spectrum is best analyzed by comparing to a reference.	[3][6]
FT-Raman	Provides complementary vibrational data to FT-IR.	[3]
^1H NMR	Data not explicitly found in search results. Expected signals would include aromatic protons, an amino group proton, and a methyl group singlet.	
^{13}C NMR	Data not explicitly found in search results. Expected signals would include aromatic carbons and a methyl carbon.	

Table 3: Chromatographic Data

Technique	Method Details	Source
HPLC (High-Performance Liquid Chromatography)	A reverse-phase method is typically suitable. Column: C18. Detector: UV.	[4]
GC-MS (Gas Chromatography-Mass Spectrometry)	Column: Non-polar or medium-polarity capillary (e.g., 5% phenyl-methylpolysiloxane). Injector: Split/splitless inlet, ~250 °C. Note: Derivatization may be needed to improve volatility.	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Amino-5-bromo-4-methylpyridine are provided below.

Protocol 1: Synthesis via Regioselective Bromination

This protocol describes an efficient synthesis from 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS) as a selective brominating agent, which offers high yield and minimizes by-product formation.[\[1\]](#)[\[5\]](#)

Materials and Reagents:

- 2-Amino-4-methylpyridine
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Acetonitrile
- Water

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. [1][5]
- Cooling: Cool the flask in an ice bath to 0°C.
- Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add the NBS solution dropwise to the cooled starting material solution.[1][5]
- Reaction: Once the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[1]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1][5]
- Precipitation: Pour the reaction mixture into water, which will cause a brown solid to precipitate.[5]
- Filtration and Washing: Filter the solid using a Buchner funnel and wash it thoroughly with water.[5]
- Purification: Wash the dried brown solid with 164 ml of acetonitrile.[5]
- Final Product: Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine. The reported yield is approximately 80%. [5]

Protocol 2: FT-IR Spectroscopic Analysis

This protocol details the analysis of a solid sample using the KBr pellet method.[3]

Instrumentation:

- Fourier-Transform Infrared (FT-IR) spectrometer with a KBr beam splitter and a DTGS detector (or equivalent).

Procedure:

- Sample Preparation:

- Place approximately 1-2 mg of the 2-Amino-5-bromo-4-methylpyridine sample in an agate mortar.[3]
- Add 100-200 mg of dry, spectroscopic grade KBr powder.[3]
- Thoroughly grind and mix the sample and KBr until a homogeneous dispersion is achieved.[3]
- Press the mixture in a pellet die under high pressure to form a transparent or semi-transparent pellet.

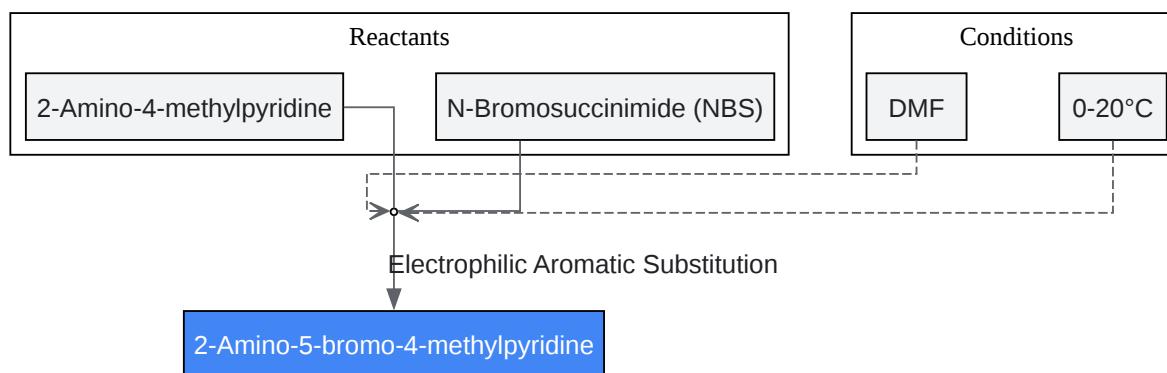
- Data Acquisition:
 - Place the KBr pellet in the spectrometer's sample holder.
 - Spectral Range: 4000–400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.[3]

Protocol 3: FT-Raman Spectroscopic Analysis

FT-Raman provides complementary vibrational data and is straightforward for solid samples.[3]

Instrumentation:

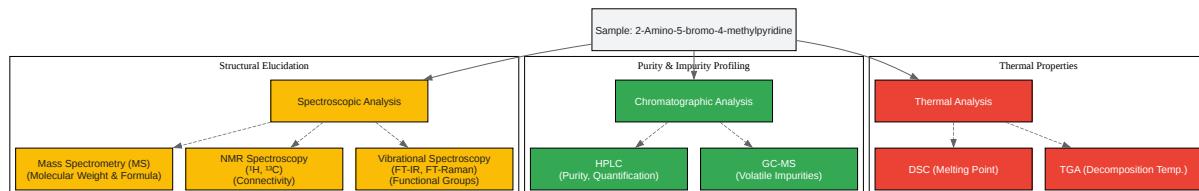
- Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.


Procedure:

- Sample Preparation: Place the solid, powdered sample of 2-Amino-5-bromo-4-methylpyridine into a small aluminum cup or glass capillary tube.[3]
- Data Acquisition:
 - Position the sample in the spectrometer.

- Acquire the Raman spectrum according to the instrument's standard operating procedures, using sufficient laser power and acquisition time to obtain a high-quality spectrum.

Mandatory Visualizations


Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Amino-5-bromo-4-methylpyridine via bromination.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for analytical characterization.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- To cite this document: BenchChem. [CAS number 4050-07-7 characterization data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1298829#cas-number-4050-07-7-characterization-data\]](https://www.benchchem.com/product/b1298829#cas-number-4050-07-7-characterization-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com